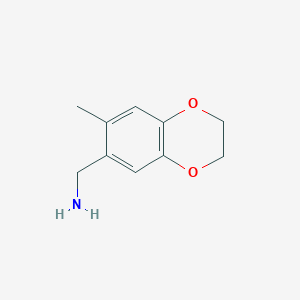

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

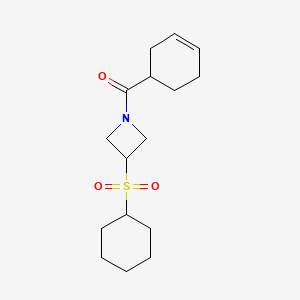

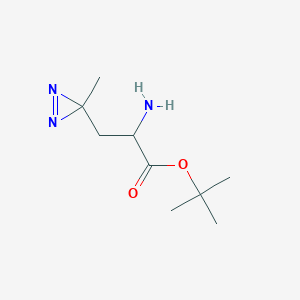

“(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine” is a chemical compound with the molecular formula C10H13NO2 . It is also known as MDBU. This compound has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .

Molecular Structure Analysis

The molecular structure of “(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine” can be represented by the InChI code1S/C10H13NO2/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-5H,2-3,6,11H2,1H3 . Physical And Chemical Properties Analysis

“(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine” is a solid at room temperature . Its molecular weight is 179.22 .Scientific Research Applications

Antibacterial Activity

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine: exhibits antibacterial potential. Researchers have studied its biofilm inhibition activity against two pathogenic bacterial strains: Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis). Notably, this molecule was the best antibacterial agent against B. subtilis (with 60.04% bacterial biofilm growth inhibition) and the second most active against E. coli .

Structure–Activity Relationship

The compound’s structure plays a crucial role in its biological activity. Researchers have determined its structure using techniques such as IR (infrared spectroscopy), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), and EI-MS (electron ionization mass spectrometry). The presence of specific signals in the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety contributes to its properties .

Enzymatic Inhibition

While not the primary focus, some studies have explored the inhibition of cholinesterases and lipoxygenase enzymes by related compounds. The studied derivatives of this benzodioxane-containing structure exhibited moderate to weak inhibition of these enzymes .

Chiral Motifs

Chiral motifs derived from 2,3-dihydro-1,4-benzodioxane find applications in diverse medicinal substances and bioactive natural compounds. Examples include therapeutic agents like prosympal , dibozane , piperoxan , and doxazosin . These compounds exhibit significant biological activities and are relevant in drug development .

Pharmacophore Potential

Benzodioxane and its derivatives serve as important pharmacophores across various therapeutic areas. They have been identified as anti-hepatotoxic, anti-inflammatory, and antioxidant agents. For instance, silymarin, extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits anti-hepatotoxic and antibacterial activity .

Other Potential Applications

While research is ongoing, molecules containing benzodioxane fragments have also been associated with prolonged blood pressure reduction and CNS-related activity. Further exploration may reveal additional applications .

Mechanism of Action

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments have been shown to exhibit antibacterial properties .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit bacterial biofilm growth

Biochemical Pathways

Given the potential antibacterial properties of similar compounds , it’s possible that this compound may interfere with pathways essential for bacterial growth and biofilm formation.

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 20165 , which may influence its pharmacokinetic properties.

Result of Action

Similar compounds have been shown to inhibit bacterial biofilm growth , suggesting that this compound may have similar effects.

properties

IUPAC Name |

(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-5H,2-3,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAILQHJDHDCILG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CN)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2389732.png)

![N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2389733.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2389734.png)

![N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2389742.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)

![N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2389749.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide](/img/structure/B2389750.png)